molecular formula C7H12N2O B6314035 2,6-Diazaspiro[3.5]nonan-1-one CAS No. 1422062-20-1

2,6-Diazaspiro[3.5]nonan-1-one

Cat. No.: B6314035
CAS No.: 1422062-20-1
M. Wt: 140.18 g/mol
InChI Key: DZXVNBLZCZAFLL-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.5]nonan-1-one is a heterocyclic organic compound characterized by a unique spiro bicycle motif containing nitrogen atoms. This compound has garnered significant attention in various fields of research due to its distinctive chemical structure and potential biological activities.

Preparation Methods

The synthesis of 2,6-Diazaspiro[3.5]nonan-1-one involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2,6-Diazaspiro[3.5]nonan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,6-Diazaspiro[3.5]nonan-1-one has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacological agent with various biological activities. Industrial applications include its use in the development of new materials and chemical processes.

Comparison with Similar Compounds

2,6-Diazaspiro[3.5]nonan-1-one can be compared with other similar compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives. These compounds share a similar spiro structure but differ in their specific chemical properties and biological activities. The uniqueness of 2,6-Diazaspiro[3

Properties

IUPAC Name

2,8-diazaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVNBLZCZAFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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